N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide
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Overview
Description
N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is a complex organic compound that features both thiophene and oxalamide functional groups Thiophene is a sulfur-containing heterocycle known for its aromatic properties, while oxalamide is a derivative of oxalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or thionyl chloride .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide group can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitutions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone .
Scientific Research Applications
N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-inflammatory or antimicrobial agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with proteins, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxamide.
Oxalamide Derivatives: Compounds like N,N’-diethyl oxalamide and N,N’-dimethyl oxalamide.
Uniqueness
N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other thiophene or oxalamide derivatives .
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-3-ylethyl)-N'-(2-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-21-13-5-3-2-4-11(13)17-15(20)14(19)16-8-12(18)10-6-7-22-9-10/h2-7,9,12,18H,8H2,1H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSHUYOEFVTJQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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